molecular formula C11H6ClFN4OS B3014633 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1708000-35-4

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3014633
CAS No.: 1708000-35-4
M. Wt: 296.7
InChI Key: DRZQGXCUMFWKJW-UHFFFAOYSA-N
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Description

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and thieno[2,3-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions.

    Introduction of the thieno[2,3-d]pyrimidine moiety: This step involves the cyclization of intermediates to form the thieno[2,3-d]pyrimidine ring system.

    Final assembly: The final step involves the coupling of the pyrimidine and thieno[2,3-d]pyrimidine moieties to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution reactions: The chlorine and fluorine atoms in the pyrimidine ring can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.

    2-chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar reactivity.

    tert-butyl 3-(2-chloro-5-fluoropyrimidin-4-ylamino)phenylcarbamate: A related compound with a different functional group.

Uniqueness

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of pyrimidine and thieno[2,3-d]pyrimidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4OS/c1-5-2-6-9(19-5)15-4-17(10(6)18)8-7(13)3-14-11(12)16-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZQGXCUMFWKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)C3=NC(=NC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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